molecular formula C13H17ClN2O3 B13488601 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one

Katalognummer: B13488601
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: NPRLIANVFKCHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one (CAS: 1252018-10-2) is a key intermediate in the synthesis of rivaroxaban, a potent anticoagulant targeting coagulation factor Xa . Structurally, it features a morpholin-3-one core substituted with a 4-[(3-chloro-2-hydroxypropyl)amino]phenyl group. The compound’s chlorine atom and hydroxyl group contribute to its reactivity in subsequent synthetic steps, such as nucleophilic substitution or condensation reactions . Its synthesis typically involves the reaction of 4-(4-aminophenyl)morpholin-3-one with epichlorohydrin derivatives under controlled conditions .

Eigenschaften

IUPAC Name

4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRLIANVFKCHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-(4-Aminophenyl)morpholin-3-one Core

This intermediate is commonly prepared by reduction of the corresponding nitro derivative, 4-(4-nitrophenyl)morpholin-3-one, or by direct amination of 4-(4-nitrophenyl)morpholin-3-one.

Method A: Reduction of Nitro Precursor

  • The nitro compound is hydrogenated in the presence of a hydrogenation catalyst such as palladium on carbon or ruthenium catalysts.
  • Typical solvents include ethanol, methanol, or water.
  • Reaction conditions: atmospheric pressure hydrogenation at temperatures around 70 to 80 °C.
  • Yields of the aminophenyl morpholinone are generally high (up to 52% overall yield reported in some processes).
  • Example: 4-(4-nitrophenyl)morpholin-3-one is reduced in ethanol at 80 °C with a palladium catalyst to yield 4-(4-aminophenyl)morpholin-3-one.

Method B: Direct Amination

  • 4-(4-Nitrophenyl)morpholin-3-one can be reacted with amines or amino alcohols under basic conditions to introduce the amino substituent.
  • This method is less common industrially due to lower yields and more complex purification.

Cyclization and Further Functionalization (Optional)

  • In some synthetic routes, the chloro-hydroxypropyl intermediate undergoes further reaction with phthalimide derivatives to form isoindole-dione intermediates.
  • These intermediates can be cyclized using carbonylating reagents such as N,N'-carbonyldiimidazole.
  • This step is crucial for synthesizing oxazolidinone rings in rivaroxaban synthesis.
  • Reaction solvents include alcohols, ethers, nitriles, or mixtures thereof.
  • Bases such as sodium hydride or organic amines are used to facilitate cyclization.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature (°C) Time (hours) Notes
Nitro reduction Hydrogen, Pd/C or Ru catalyst Ethanol, Methanol, Water 70–80 1–5 Atmospheric pressure preferred
Amination with chlorohydroxypropyl 3-Chloro-2-hydroxypropyl reagent, base N,N-Dimethylformamide, THF, Alcohols 25–150 0.5–5 pH controlled, neutral to slightly basic
Cyclization with phthalimide Phthalimide derivative, carbonylating reagent, base Alcohols, Ethers, Nitriles Boiling point 1–3 Use of N,N'-carbonyldiimidazole common

Research Outcomes and Industrial Relevance

  • The described processes are reproducible and scalable for industrial manufacture.
  • Use of environmentally benign solvents and mild conditions enhances process safety and cost-effectiveness.
  • The hydrogenation step is critical and optimized to minimize over-reduction or catalyst poisoning.
  • Cyclization steps improve product purity and yield, facilitating downstream processing.
  • Overall yields for the preparation of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one range from moderate to high depending on the route and purification methods.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Yield (%) Advantages Disadvantages
1 4-(4-Nitrophenyl)morpholin-3-one Hydrogenation → Amination with chlorohydroxypropyl 50–60 High purity, industrially proven Requires hydrogenation catalyst
2 4-(4-Aminophenyl)morpholin-3-one (from direct synthesis) Amination with chlorohydroxypropyl 40–55 Avoids nitro reduction step Lower overall yield
3 4-(4-Nitrophenyl)morpholin-3-one + epichlorohydrin One-pot reaction with base 45–55 Simplified process Sensitive to reaction conditions

Concluding Remarks

The preparation of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves well-established synthetic steps including nitro group reduction, nucleophilic substitution with chlorohydroxypropyl reagents, and optional cyclization. The processes are supported by extensive patent literature and research publications, indicating robust, scalable, and cost-effective methods suitable for pharmaceutical manufacturing. The choice of solvent, catalyst, and reaction conditions critically influences yield and purity, with alcohols and polar aprotic solvents frequently employed. The compound serves as a pivotal intermediate for anticoagulant drug synthesis, underscoring the importance of optimized preparation protocols.

Analyse Chemischer Reaktionen

Types of Reactions

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .

Vergleich Mit ähnlichen Verbindungen

4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0)

  • Structure: Lacks the 3-chloro-2-hydroxypropyl substituent, retaining only the morpholinone and phenylamine groups.
  • Role: A precursor to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one.
  • Synthesis : Prepared via iron(III)-catalyzed reduction of 4-(4-nitrophenyl)morpholin-3-one .
  • Key Difference : Reduced reactivity due to the absence of the chloro-hydroxypropyl group, limiting its utility in downstream alkylation reactions .

IMP-20.15/2.57 (CAS: Not assigned)

  • Structure: 4-(4-(2-hydroxy-3-(2-hydroxy-3-(4-(3-oxomorpholino)phenylamino)propylamino)propylamino)phenyl)morpholin-3-one.
  • Role : A dimeric impurity formed during rivaroxaban synthesis via intermolecular reactions .
  • Key Difference: Extended alkyl chain with multiple hydroxyl and amino groups, leading to higher molecular weight (513.59 g/mol vs. 313.78 g/mol for the target compound) and altered solubility .

Triazine and Coumarin Derivatives

4-(4-((4,6-bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (V3-a)

  • Structure: Morpholinone core linked to a triazine ring substituted with chlorophenyl groups.
  • Application : Antimicrobial activity against bacterial and fungal strains, unlike the anticoagulant focus of the target compound .

4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one (YS-1 to YS-10)

  • Structure: Coumarin-morpholinone hybrids with nitro substituents.
  • Key Difference : Enhanced UV absorption due to the conjugated coumarin system, enabling photochemical applications absent in the target compound .

Fluorinated and Chlorinated Analogues

4-(3-Fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)morpholin-3-one (Compound 36)

  • Structure : Fluorine atom and triazole substituent on the phenyl ring.
  • Properties : Lower melting point (168–169°C) compared to chlorinated analogues (e.g., Compound 37: 235–237°C), highlighting halogen-dependent crystallinity .

4-(4-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-fluorophenyl)morpholin-3-one (Compound 37)

  • Structure : Combines fluorine and chlorine substituents.
  • Key Difference : Synergistic halogen effects improve antimicrobial potency but reduce aqueous solubility compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Application
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one C14H17ClN2O3 313.78 Not reported Chloro-hydroxypropyl, morpholinone Rivaroxaban intermediate
IMP-20.15/2.57 C26H35N5O6 513.59 Not reported Multiple hydroxyl/amino groups Synthetic impurity
4-(4-Aminophenyl)morpholin-3-one C10H12N2O2 192.22 259 (decomposes) Phenylamine, morpholinone Precursor in anticoagulant synthesis
V3-a C25H20Cl2N6O2 529.37 259 Triazine, chlorophenyl Antimicrobial agent
Compound 37 C20H17ClFN5O2 437.84 235–237 Fluorine, chlorine, triazole Antimicrobial agent

Biologische Aktivität

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, also known by its CAS number 1252018-10-2, is a compound with a distinctive morpholine structure and a chlorinated hydroxypropyl group. This unique configuration suggests potential biological activities that merit exploration. The compound's molecular formula is C13H17ClN2O3, and it has a molecular weight of approximately 284.74 g/mol .

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen atom. Its solubility in water is relatively low (7.1 g/L at 25 °C), and it possesses a boiling point of around 604.5 °C at 760 mmHg. The presence of the chlorinated hydroxypropyl group may contribute to its reactivity and interaction with biological systems.

Research indicates that 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one exhibits significant biological activities, particularly as a potential therapeutic agent. Its structural components suggest that it may interact with various biological targets, including enzymes involved in DNA replication and repair processes. Notably, compounds with similar morpholine structures have shown dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication .

Antibacterial Properties

Recent studies have demonstrated that morpholine derivatives can exhibit broad-spectrum antibacterial activities. For instance, compounds structurally related to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one have been tested against various Gram-positive and Gram-negative bacteria, showing low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli . The potential for this compound to function as an antibacterial agent is supported by its structural similarities to known inhibitors.

Anti-Viral Activity

Additionally, there is emerging evidence suggesting that compounds similar to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one may possess antiviral properties. For example, certain derivatives have been reported to inhibit human adenovirus (HAdV) replication with sub-micromolar potency, indicating potential therapeutic applications in viral infections .

Case Studies

Several studies have explored the biological activity of compounds related to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one:

  • Study on Antibacterial Activity : A series of morpholine derivatives were synthesized and tested for their inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies revealed promising IC50 values below 100 nM for some derivatives, highlighting their potential as novel antibacterial agents .
  • Investigation of Anti-Viral Properties : Research focusing on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated their ability to inhibit HAdV with IC50 values significantly lower than established antiviral drugs like niclosamide . This suggests that similar structural modifications in 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one could enhance its antiviral efficacy.

Comparative Analysis

To further understand the uniqueness of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
4-(4-Aminophenyl)-3-morpholinoneC11H14N2OLacks chlorine; used in various pharmaceutical applications
4-(4-Nitrophenyl)-3-morpholinoneC11H12N2O3Contains nitro group; known for different reactivity
N-(3-Chloro-propyl)-anilineC10H12ClNSimpler structure; lacks morpholine ring

The unique combination of the chlorinated hydroxypropyl group and the morpholine structure in 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one distinguishes it from these similar compounds, potentially offering unique biological activities and applications not found in simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one?

  • Methodology : A two-step approach is commonly employed:

Morpholinone Core Formation : React morpholine derivatives with chloroacetyl chloride under basic conditions (e.g., NaOH) to form intermediates like chloroacetylmorpholine .

Amination : Introduce the (3-chloro-2-hydroxypropyl)amino group via reductive amination or nucleophilic substitution. Sodium cyanoborohydride (NaBH3CN) in methanol with acetaldehyde has been used for analogous reductive aminations .

  • Key Considerations : Optimize reaction pH and solvent polarity to minimize side reactions. DMF or methanol are typical solvents for such couplings .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve stereochemistry and confirm the morpholinone ring conformation (e.g., as in structurally related chlorophenyl morpholinones) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the morpholinone carbonyl (δ ~170 ppm) and chloro-hydroxypropylamino group integration .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended, referencing pharmacopeial standards for morpholinone derivatives .

Q. How does pH influence the stability of the morpholinone ring and chloro-hydroxypropylamino moiety?

  • Experimental Design :

  • Conduct accelerated stability studies in buffers (pH 3–9) at 40°C/75% RH. Monitor degradation via HPLC.
  • Key Insight : Basic conditions (pH > 8) may hydrolyze the morpholinone carbonyl, while acidic conditions (pH < 4) could protonate the amine, affecting solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for analogous morpholinone derivatives?

  • Case Analysis : Compare methods from (morpholine + chloroacetyl chloride) and (triazine-morpholinone coupling).
  • Findings :

  • reports lower yields (~60%) due to competing hydrolysis of chloroacetyl intermediates.
  • achieves higher yields (~85%) by using HATU/DIPEA for amide coupling, reducing side reactions .
    • Recommendation : Use coupling agents (e.g., HATU) for amine-acylations and monitor reaction progress via TLC .

Q. What structure-activity relationship (SAR) insights exist for morpholinone derivatives with chloro-hydroxypropylamino substituents?

  • SAR Framework :

  • Morpholinone Core : The 3-keto group is critical for hydrogen bonding with biological targets (e.g., kinase inhibitors) .
  • Chloro-Hydroxypropylamino Group : The chloro substituent enhances lipophilicity, while the hydroxyl group improves solubility. Fluorinated analogs (e.g., 3-fluoro-4-morpholinyl anilines) show improved metabolic stability .
    • Experimental Validation : Synthesize analogs with varying halogen substituents (Cl, F) and assay for target binding affinity .

Q. What are the challenges in achieving >98% purity for this compound, and how can they be addressed?

  • Key Impurities :

Unreacted Chloroacetyl intermediates : Detectable via HPLC retention time shifts (~2.5 min earlier than the product) .

Diastereomers : The chiral hydroxypropyl group may form undesired stereoisomers. Use chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

  • Purification Strategy : Combine silica gel chromatography (hexane/EtOAc gradient) with recrystallization from ethanol/water .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.